N-(4-Phenylbenzylidene)benzylamine
Overview
Description
N-(4-Phenylbenzylidene)benzylamine is an organic compound with the molecular formula C20H17N. It is also known by its synonym N-(4-Biphenylylmethylene)benzylamine. This compound is characterized by the presence of a benzylidene group attached to a benzylamine moiety, forming a Schiff base. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Phenylbenzylidene)benzylamine can be synthesized through the condensation reaction between benzylamine and 4-biphenylcarboxaldehyde. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenylbenzylidene)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde and benzylamine derivatives.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Benzaldehyde and benzylamine derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Phenylbenzylidene)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-Phenylbenzylidene)benzylamine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. Additionally, its imine group can undergo nucleophilic attack, leading to the formation of various derivatives. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- N-Benzylidenebenzylamine
- N-(4-Methoxybenzylidene)-4-butylaniline
- N-(4-Methoxybenzylidene)-4-fluoroaniline
Uniqueness
N-(4-Phenylbenzylidene)benzylamine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-benzyl-1-(4-phenylphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19/h1-14,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJGFVKTDXQEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399943 | |
Record name | N-(4-Phenylbenzylidene)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118578-71-5 | |
Record name | N-(4-Phenylbenzylidene)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Phenylbenzylidene)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-(4-Phenylbenzylidene)benzylamine used to study imine metathesis catalyzed by silica-supported hafnium complexes?
A: this compound serves as a valuable substrate for investigating the catalytic activity of silica-supported hafnium imido complexes in imine metathesis reactions [, ]. These studies utilize a well-defined single-site silica-supported heterogeneous catalyst, [(≡Si-O-)Hf(=NMe)(η1-NMe2)], prepared through surface organometallic chemistry (SOMC) [, ]. Researchers combine this compound with N-benzylidenetert-butylamine and monitor their conversion to assess the catalyst's effectiveness in promoting imine metathesis []. Control experiments without the hafnium imido complex show significantly lower conversion, highlighting the crucial role of the imido group in the catalytic process [].
Q2: What insights do these studies provide about the mechanism of imine metathesis catalyzed by silica-supported hafnium imido complexes?
A: The reaction between the silica-supported hafnium imido complex [(≡Si-O-)Hf(=NMe)(η1-NMe2)] and this compound provides evidence for a 2+2 mechanism in imine metathesis []. Characterization techniques, including solid-state NMR and DFT calculations, reveal the formation of a new hafnium imido complex, [(≡Si-O-)Hf(═NCH2Ar)(η1-NMe2)], where Ar represents the 4-phenylbenzyl group []. This observation suggests that the reaction proceeds through a cycloaddition between the imine group of this compound and the hafnium imido group of the catalyst, followed by cycloreversion to generate the observed products [].
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